4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This can be achieved by the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride.
Coupling with piperazine: The carboxylic acid is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.
Introduction of the thiane-1,1-dione moiety: This step involves the reaction of the piperazinyl derivative with a suitable thiane-1,1-dione precursor under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is unique due to the combination of the thiadiazole ring with the piperazine and thiane-1,1-dione moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-10-12(21-15-14-10)13(18)17-6-4-16(5-7-17)11-2-8-22(19,20)9-3-11/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSXBDUJJMFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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